molecular formula C19H12ClN3O4S B11369515 N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11369515
M. Wt: 413.8 g/mol
InChI Key: YVZQSAQESLLTTN-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that features a benzofuran core, a thiadiazole ring, and a chloromethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloromethoxybenzoyl Group: This step involves the acylation of the benzofuran core using 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Thiadiazole Ring: This can be done by reacting the intermediate with thiosemicarbazide under reflux conditions in a suitable solvent like ethanol.

    Final Coupling: The final product is obtained by coupling the thiadiazole intermediate with the benzofuran derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both a benzofuran core and a thiadiazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H12ClN3O4S

Molecular Weight

413.8 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C19H12ClN3O4S/c1-26-15-7-6-10(8-12(15)20)17(24)18-16(11-4-2-3-5-14(11)27-18)21-19(25)13-9-28-23-22-13/h2-9H,1H3,(H,21,25)

InChI Key

YVZQSAQESLLTTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CSN=N4)Cl

Origin of Product

United States

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